molecular formula C21H16F3N5O2 B605955 4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile CAS No. 1194453-23-0

4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

Cat. No.: B605955
CAS No.: 1194453-23-0
M. Wt: 427.3872
InChI Key: UPNMBPLODWPJQQ-GOSISDBHSA-N
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Description

BAY8040 is a Potent and Selective Human Neutrophil Elastase Inhibitor. BAY-8040 combines excellent potency and selectivity with a promising pharmacokinetic profile. In vivo efficacy with regard to decreasing cardiac remodeling and amelioration of cardiac function was shown in a monocrotaline-induced rat model for pulmonary arterial hypertension.

Scientific Research Applications

Structural Analyses and Crystallography

  • Crystal Structures and Analyses : Research into similar compounds, like 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, has involved detailed crystal structure analysis using methods like N—H⋯O hydrogen bonding and C—H⋯O interactions. This kind of study is crucial for understanding the molecular geometry and potential interactions of related compounds (Dadou et al., 2019).

Chemical Synthesis and Modifications

  • Synthesis of Derivatives : Research on compounds like methyl [4-(oxoacetyl)phenyl]carbamate, which share structural similarities, has explored their synthesis and potential transformations. This research aids in understanding how different functional groups and reactions impact the properties of these compounds (Velikorodov & Shustova, 2017).

Biological and Pharmacological Studies

  • Cardiotonic Activity : Studies on related compounds, such as 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, have assessed their cardiotonic activities. This research provides insights into the potential biological activities of similar compounds (Wang et al., 2008).

Novel Synthesis Methods

  • Improved Synthesis Approaches : An improved synthesis method for compounds like 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones has been reported, providing valuable information for the synthesis of structurally similar compounds (Turbiak et al., 2010).

Potential Applications in Agriculture and Pest Control

  • Herbicidal Activities : Investigations into derivatives like 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine have shown notable herbicidal activities. This suggests potential applications of structurally similar compounds in agriculture (Xu et al., 2012).

Properties

1194453-23-0

Molecular Formula

C21H16F3N5O2

Molecular Weight

427.3872

IUPAC Name

4-[7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

InChI

InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)

InChI Key

UPNMBPLODWPJQQ-GOSISDBHSA-N

SMILES

CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY8040;  BAY-8040;  BAY 8040.

Origin of Product

United States

Synthesis routes and methods

Procedure details

101 g (198.7 mmol) of ethyl (4R)-6-(bromomethyl)-4-(4-cyanophenyl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Example 6A) were initially charged in 2400 ml of dioxane. 27.46 g (596.1 mmol) of methylhydrazine were added dropwise to the solution, and the reaction mixture was then stirred at boiling point for 3 h. The mixture was then concentrated, and the residue was dissolved in dichloromethane and washed with water. The organic phase was dried over sodium sulphate and concentrated. The residue that remained was chomatographed on silica gel (mobile phase: dichloromethane/methanol 95:5). The solid which was obtained after concentration of the product fractions was triturated with diethyl ether, filtered off with suction and then dried at 50° C. under reduced pressure for 4 days. This gave 56.8 g (66% of theory) of the title compound.
Name
ethyl (4R)-6-(bromomethyl)-4-(4-cyanophenyl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
27.46 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile
Reactant of Route 2
4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile
Reactant of Route 3
4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile
Reactant of Route 6
4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

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